molecular formula C15H17BrO B2371677 2-Bromo-6-(pentyloxy)naphthalene CAS No. 701269-17-2

2-Bromo-6-(pentyloxy)naphthalene

Cat. No.: B2371677
CAS No.: 701269-17-2
M. Wt: 293.204
InChI Key: OFFPINIXAVCDCW-UHFFFAOYSA-N
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Description

2-Bromo-6-(pentyloxy)naphthalene is an organic compound with the molecular formula C15H17BrO It is a derivative of naphthalene, where a bromine atom is substituted at the 2-position and a pentyloxy group is substituted at the 6-position

Mechanism of Action

Target of Action

Boronic esters, a class of compounds to which 2-bromo-6-(pentyloxy)naphthalene belongs, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, donating electrons to form new carbon-carbon bonds .

Mode of Action

In SM cross-coupling reactions, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst, typically palladium . This reaction is facilitated by the boronic ester’s nucleophilic properties .

Biochemical Pathways

In general, sm cross-coupling reactions involving boronic esters can lead to the formation of biologically active compounds . These reactions are crucial in the synthesis of various pharmaceuticals and bioactive compounds .

Pharmacokinetics

It’s important to note that boronic esters are generally considered to be marginally stable in water , which could potentially affect their bioavailability and pharmacokinetic behavior.

Result of Action

The products of sm cross-coupling reactions involving boronic esters can have various biological activities, depending on their structure .

Action Environment

The action of this compound, like other boronic esters, can be influenced by environmental factors. For instance, the rate of transmetalation in SM cross-coupling reactions can be affected by the reaction conditions . Additionally, boronic esters are only marginally stable in water , which could influence their action, efficacy, and stability in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(pentyloxy)naphthalene typically involves the bromination of 6-(pentyloxy)naphthalene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(pentyloxy)naphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include 2-methoxy-6-(pentyloxy)naphthalene or 2-tert-butoxy-6-(pentyloxy)naphthalene.

    Oxidation Reactions: Products include 2-bromo-6-(pentyloxy)benzaldehyde or 2-bromo-6-(pentyloxy)benzoic acid.

    Reduction Reactions: The major product is 6-(pentyloxy)naphthalene.

Scientific Research Applications

2-Bromo-6-(pentyloxy)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It can be used in the development of probes for biological imaging and as a building block for bioactive compounds.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxynaphthalene
  • 2-Bromo-6-ethoxynaphthalene
  • 2-Bromo-6-butoxynaphthalene

Uniqueness

2-Bromo-6-(pentyloxy)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyloxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-bromo-6-pentoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO/c1-2-3-4-9-17-15-8-6-12-10-14(16)7-5-13(12)11-15/h5-8,10-11H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFPINIXAVCDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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